Cas no 80567-68-6 (2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride)

2-(Chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride is a benzimidazole derivative with significant utility in pharmaceutical and organic synthesis. Its chloromethyl group enhances reactivity, making it a versatile intermediate for constructing more complex heterocyclic compounds. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs), where its structural framework is leveraged for antimicrobial, antifungal, or antitumor applications. High purity and consistent quality ensure reliable performance in research and industrial processes. Its synthetic flexibility and well-defined chemical properties make it a preferred choice for advanced medicinal chemistry and fine chemical production.
2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride structure
80567-68-6 structure
Product Name:2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride
CAS No:80567-68-6
MF:C9H9ClN2
MW:180.634160757065
MDL:MFCD06150298
CID:853289
PubChem ID:266289
Update Time:2025-06-09

2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-5-methyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI)
    • 2-(Chloromethyl)-5-methyl-1H-benzimidazole
    • 2-(chloromethyl)-5-methyl-3H-benzoimidazole
    • 2-(chloromethyl)-6-methyl-1H-Benzimidazole
    • 2-(chloromethyl)-6-methyl-1H-benzimidazole(SALTDATA: HCl)
    • 2-Chloromethyl-5-methyl-1H-benzoimidazole
    • 2-Chloromethyl-6-methyl-1H-benzoimidazole
    • SY081911
    • 80567-68-6
    • METHYL3-(2-NITROPHENOXY)-2-THIOPHENECARBOXYLATE
    • BS-36169
    • AKOS000538603
    • 2-(CHLOROMETHYL)-6-METHYL-1H-1,3-BENZIMIDAZOLE
    • DTXSID60295657
    • 2-(chloromethyl)-6-methyl-1H-benzimidazole x1HCl
    • SCHEMBL17770572
    • SCHEMBL18765332
    • AKOS000321347
    • BB 0240396
    • E76011
    • AB30542
    • MFCD06150298
    • NSC103710
    • 2-(CHLOROMETHYL)-6-METHYL-1H-1,3-BENZODIAZOLE
    • AB23011
    • NSC-103710
    • ALBB-003815
    • STK501816
    • 2-(chloromethyl)-5-methyl-1H-1,3-benzodiazole
    • 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride
    • MDL: MFCD06150298
    • Inchi: 1S/C9H9ClN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: CBRYYRQILDVDHH-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2C=CC(C)=CC=2N1

Computed Properties

  • Exact Mass: 180.04500
  • Monoisotopic Mass: 180.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 381.1±25.0 °C at 760 mmHg
  • Flash Point: 216.2±8.8 °C
  • PSA: 28.68000
  • LogP: 2.61010
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride Security Information

2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:80567-68-6)2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride
Order Number:A1179131
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):197.0/702.0
Email:sales@amadischem.com

Additional information on 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride

Introduction to 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride (CAS No. 80567-68-6)

2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride, identified by the CAS number 80567-68-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzimidazole family, a heterocyclic aromatic ring system that has garnered considerable attention due to its diverse biological activities and applications in medicinal chemistry. The presence of a chloromethyl group at the 2-position and a methyl substituent at the 6-position enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The hydrochloride salt form of this benzimidazole derivative ensures enhanced solubility and stability, which are critical factors for its utility in both laboratory research and potential industrial applications. The benzimidazole core is well-known for its role in drug design, particularly in the development of antimicrobial, antiviral, and anticancer agents. The structural features of 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride make it a promising candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with improved pharmacological profiles. The chloromethyl functionality at the 2-position provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. This reactivity has been exploited in the synthesis of complex molecules that target specific biological pathways. For instance, studies have demonstrated the potential of this compound as a precursor in the development of inhibitors targeting enzymes involved in cancer progression.

One of the most compelling aspects of 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and selectivity for biological targets. The methyl group at the 6-position not only contributes to the steric properties of the molecule but also influences its electronic distribution, which can be fine-tuned through further functionalization. This flexibility makes it an attractive building block for structure-activity relationship (SAR) studies.

The hydrochloride salt form of this compound offers additional advantages in terms of handling and storage. Salts generally exhibit better crystalline properties and are more stable under varying conditions, which is particularly important for long-term storage and transport. These characteristics ensure that researchers can maintain the integrity of the compound throughout their experiments, leading to more reliable and reproducible results.

Recent advancements in computational chemistry have further enhanced the utility of 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify potential lead compounds derived from this scaffold. These computational approaches have accelerated the drug discovery process by allowing researchers to predict binding interactions between the compound and target proteins with high accuracy. Such methodologies have been instrumental in identifying novel therapeutic agents with improved efficacy and reduced side effects.

The benzimidazole moiety is particularly noteworthy for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. This property has been exploited in the design of molecules that disrupt pathogenic processes by inhibiting key enzymes or receptors. For example, derivatives of benzimidazole have shown promise in targeting DNA gyrase, an enzyme essential for bacterial replication, making them candidates for novel antibiotics.

The chloromethyl group at the 2-position serves as a versatile handle for further chemical modifications. It can undergo reactions such as nucleophilic addition, alkylation, or cross-coupling reactions, enabling the synthesis of diverse analogues. These modifications can be tailored to optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Such fine-tuning is crucial for translating promising candidates into viable drugs.

In conclusion, 2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride (CAS No. 80567-68-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:80567-68-6)2-(chloromethyl)-6-methyl-1H-benzimidazole Hydrochloride
A1179131
Purity:99%/99%
Quantity:1g/5g
Price ($):197.0/702.0
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